molecular formula C17H11ClO B14197338 (3-Chloroazulen-1-yl)(phenyl)methanone CAS No. 916584-38-8

(3-Chloroazulen-1-yl)(phenyl)methanone

Cat. No.: B14197338
CAS No.: 916584-38-8
M. Wt: 266.7 g/mol
InChI Key: QZSSOEGQYQMJKX-UHFFFAOYSA-N
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Description

(3-Chloroazulen-1-yl)(phenyl)methanone is an organic compound that features a unique structure combining a chloro-substituted azulene ring with a phenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloroazulen-1-yl)(phenyl)methanone typically involves the reaction of 3-chloroazulene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

3-Chloroazulene+Benzoyl chlorideAlCl3This compound\text{3-Chloroazulene} + \text{Benzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 3-Chloroazulene+Benzoyl chlorideAlCl3​​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3-Chloroazulen-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro group on the azulene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted azulene derivatives.

Scientific Research Applications

(3-Chloroazulen-1-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (3-Chloroazulen-1-yl)(phenyl)methanone depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminophenyl)(phenyl)methanone: Similar structure but with an amino group instead of a chloro group.

    (1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Contains a benzimidazole ring instead of an azulene ring.

    (1-Hydroxycyclohexyl)phenyl methanone: Features a hydroxycyclohexyl group instead of an azulene ring.

Uniqueness

(3-Chloroazulen-1-yl)(phenyl)methanone is unique due to the presence of the chloro-substituted azulene ring, which imparts distinct electronic and steric properties

Properties

CAS No.

916584-38-8

Molecular Formula

C17H11ClO

Molecular Weight

266.7 g/mol

IUPAC Name

(3-chloroazulen-1-yl)-phenylmethanone

InChI

InChI=1S/C17H11ClO/c18-16-11-15(13-9-5-2-6-10-14(13)16)17(19)12-7-3-1-4-8-12/h1-11H

InChI Key

QZSSOEGQYQMJKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C3C2=CC=CC=C3)Cl

Origin of Product

United States

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